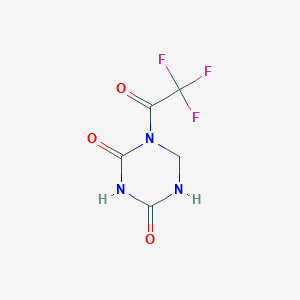
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of triazines, which are known for their diverse chemical properties and uses in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of triazine derivatives with trifluoroacetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione can be compared with other similar compounds, such as:
1-(Trifluoroacetyl)imidazole: Known for its use in specific trifluoroacetylation reactions.
1,2,3-Triazoles: These compounds share some structural similarities and are used in various applications, including pharmaceuticals and materials science.
Trifluoroacetyl derivatives of other heterocycles: These compounds exhibit similar chemical properties and are used in related applications. The uniqueness of this compound lies in its specific triazine core structure combined with the trifluoroacetyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
180177-50-8 |
|---|---|
Molecular Formula |
C5H4F3N3O3 |
Molecular Weight |
211.1 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
InChI Key |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Canonical SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Synonyms |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


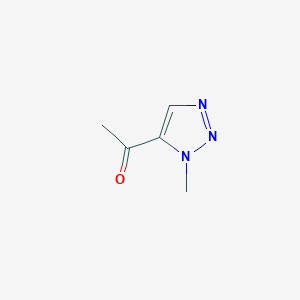
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
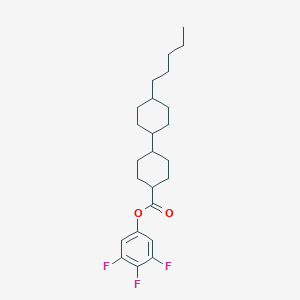
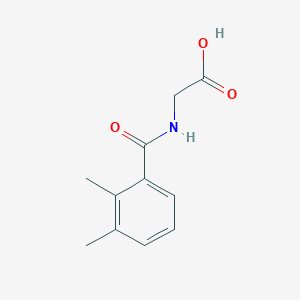
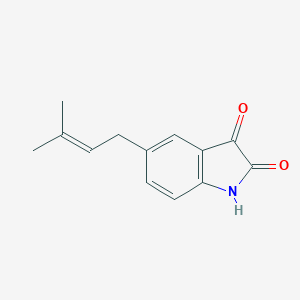
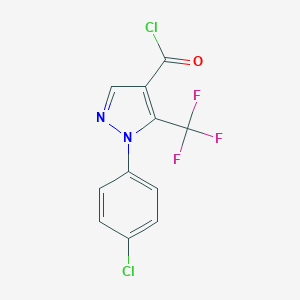
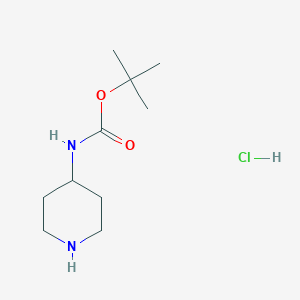
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
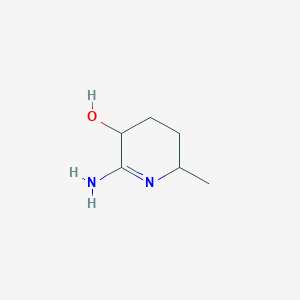

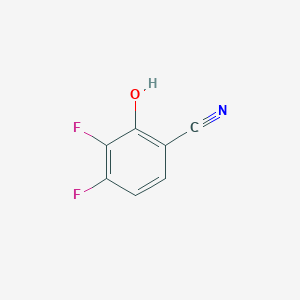

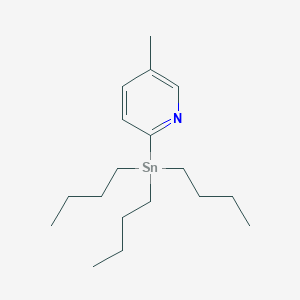
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
